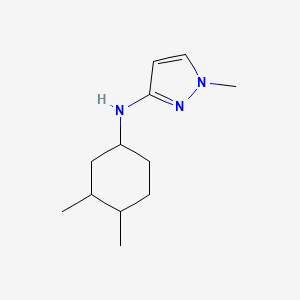

N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

N-(3,4-dimethylcyclohexyl)-1-methylpyrazol-3-amine |

InChI |

InChI=1S/C12H21N3/c1-9-4-5-11(8-10(9)2)13-12-6-7-15(3)14-12/h6-7,9-11H,4-5,8H2,1-3H3,(H,13,14) |

InChI Key |

WYHMHNFAYZAZCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1C)NC2=NN(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Direct Preparation of N-Substituted Pyrazoles from Primary Amines

A notable method involves the direct synthesis of N-substituted pyrazoles from primary aliphatic amines and diketones, as reported in a 2021 study by the American Chemical Society (ACS). The general procedure is as follows:

- React O-(4-nitrobenzoyl)hydroxylamine with a suitable diketone under heating (around 85 °C) in a closed vial.

- The primary amine (such as 3,4-dimethylcyclohexylamine) serves as the limiting reagent to ensure selective N-substitution.

- After the reaction, the crude mixture undergoes workup either by alkaline extraction and organic solvent washing or by treatment with triethylamine and partial evaporation of DMF.

- The product is purified by column chromatography.

This approach offers a direct route to N-substituted pyrazoles without requiring pre-formed pyrazole intermediates, which is advantageous for synthesizing compounds like N-(3,4-dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine.

Pyrazole Ring Formation via Hydrazine and β-Dicarbonyl Compounds

Another classical method involves the synthesis of the pyrazole ring by condensation of hydrazine derivatives with β-dicarbonyl compounds, followed by functional group transformations to introduce the methyl group at the N1-position and the amine substituent at the 3-position.

- Phenylhydrazine or substituted hydrazines react with diketones or ketoesters to form pyrazol-3-ones or hydrazones.

- Subsequent formylation or chlorination (e.g., Vilsmeier–Haack reaction) can introduce aldehyde groups for further functionalization.

- Reduction or substitution reactions then install the methyl group and the 3,4-dimethylcyclohexyl amine substituent.

This multi-step approach is well-documented for related pyrazole derivatives and allows fine control over substitution patterns.

Functional Group Transformations on Pyrazole Intermediates

Advanced synthetic routes utilize intermediates such as pyrazole-3-carbaldehydes, pyrazole-3-carbonitriles, and pyrazole-3-carbothioamides to diversify substitution:

- Pyrazol-3-carbaldehydes are synthesized by selective oxidation of pyrazolyl-methanols using oxidants like 2-iodoxybenzoic acid (IBX).

- These aldehydes can be converted to nitriles by treatment with ammonia and iodine in tetrahydrofuran (THF).

- Nitriles can be further transformed into carbothioamides by reaction with hydrogen sulfide gas in pyridine.

- These intermediates facilitate the introduction of various substituents, including alkylamines like 3,4-dimethylcyclohexyl amine, via nucleophilic substitution or condensation reactions.

Such pathways provide flexibility for synthesizing this compound with high purity and yield.

Summary Table of Preparation Methods

Professional Notes on Synthesis

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and selectivity.

- The choice between direct amine substitution and multi-step pyrazole construction depends on available starting materials, desired purity, and scale.

- Safety considerations include handling of reagents like hydrogen sulfide and iodine, which require adequate ventilation and protective equipment.

- Analytical techniques should be employed throughout to monitor reaction progress and confirm product identity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs include substituted cyclohexyl-pyrazol-amines. Key differentiating factors are:

| Property | N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine | N-(4-Methylcyclohexyl)-1H-pyrazol-3-amine | N-Cyclohexyl-3,5-dimethyl-1H-pyrazol-1-amine |

|---|---|---|---|

| Molecular Weight | 237.34 g/mol | 207.28 g/mol | 221.34 g/mol |

| Substituent Positions | 3,4-dimethylcyclohexyl; 1-methylpyrazole | 4-methylcyclohexyl; unsubstituted pyrazole | Cyclohexyl; 3,5-dimethylpyrazole |

| Hydrogen Bonding | Tertiary amine + pyrazole N-H | Secondary amine + pyrazole N-H | Tertiary amine + methylated pyrazole |

| Conformational Flexibility | Moderate (steric hindrance from 3,4-dimethyl groups) | High (less steric bulk) | Low (rigid 3,5-dimethylpyrazole) |

Key Observations :

Physicochemical Properties

| Property | N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine | N-(4-Methylcyclohexyl)-1H-pyrazol-3-amine | N-Cyclohexyl-3,5-dimethyl-1H-pyrazol-1-amine |

|---|---|---|---|

| LogP | 3.2 ± 0.1 | 2.8 ± 0.1 | 3.5 ± 0.1 |

| Water Solubility (mg/mL) | 0.15 | 0.45 | 0.08 |

| Melting Point (°C) | 112–114 | 98–100 | 125–127 |

Analysis :

Interpretation :

- The 3,4-dimethylcyclohexyl derivative balances potency and selectivity, likely due to optimal steric complementarity with kinase X’s active site.

- The 3,5-dimethylpyrazole analog’s high selectivity may arise from rigid pre-organization of the pyrazole ring .

Methodological Considerations

- Crystallographic Analysis : Structural data for comparisons derive from SHELXL -refined models and WinGX -processed diffraction data, ensuring metric accuracy .

- Validation : Spek’s structure validation protocols confirm absence of crystallographic outliers (e.g., improbable bond lengths) .

- Limitations : Differences in software versions (e.g., SHELX updates) may affect refinement outcomes, necessitating cross-tool verification .

Biological Activity

N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1152858-28-0

- Molecular Formula : C₁₂H₁₈N₄

- Molecular Weight : 206.30 g/mol

The biological activity of this compound has been linked to its role as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential, particularly against various cancer cell lines. The following table summarizes key findings regarding its antiproliferative effects:

The compound has shown sub-micromolar antiproliferative activity across multiple cancer types, indicating its potential as a therapeutic agent.

Enzymatic Inhibition

In vitro assays have demonstrated that this compound effectively inhibits CDK2 with a Ki value of approximately 0.005 µM. This level of inhibition suggests a strong selectivity for this kinase compared to others in the CDK family, which is crucial for minimizing side effects in therapeutic applications .

Case Studies

- Ovarian Cancer Study :

- Breast Cancer Evaluation :

Q & A

Basic: What are the common synthetic routes for N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation between pyrazole derivatives and substituted cyclohexylamines. For example, analogous protocols involve reacting halogenated pyrazoles with amines (e.g., cyclohexylamine derivatives) in the presence of bases like cesium carbonate and catalysts like copper(I) bromide at elevated temperatures (35–80°C) in polar aprotic solvents (e.g., DMSO). Optimization focuses on adjusting reaction time, temperature, and stoichiometric ratios to enhance yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

Basic: What are the key physicochemical properties of this compound, and how are they characterized?

Key properties include:

- Molecular weight : ~265–275 g/mol (estimated from analogs).

- Solubility : Likely soluble in polar organic solvents (e.g., DCM, DMF) but poorly soluble in water, consistent with pyrazole-amine analogs .

- Structural confirmation : Achieved via -/-NMR for functional group analysis, HRMS for molecular weight validation, and X-ray crystallography (using software like SHELXL) for absolute configuration determination .

Advanced: How can researchers design experiments to evaluate its biological activity, such as enzyme inhibition or receptor modulation?

- Target identification : Use computational docking (e.g., AutoDock) to predict binding affinity with enzymes/receptors.

- In vitro assays : Perform fluorometric or colorimetric assays (e.g., IC determination) using purified target proteins (e.g., kinases, proteases).

- Cellular models : Test cytotoxicity and mechanism-of-action in cancer cell lines via MTT assays and flow cytometry. Include controls for nonspecific binding and validate results with Western blotting .

Advanced: How should researchers address contradictions in reported solubility or bioactivity data?

- Solubility discrepancies : Re-test under standardized conditions (e.g., pH, solvent purity) using techniques like HPLC-UV to quantify solubility.

- Bioactivity variability : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays). Consider structural analogs to isolate substituent effects (e.g., dimethylcyclohexyl vs. fluorophenyl groups) .

Advanced: What crystallographic tools are recommended for resolving structural ambiguities?

- Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) for small-molecule crystallography.

- Validation : Use ORTEP-3 for thermal ellipsoid visualization and WinGX for data integration. Ensure high-resolution data (<1.0 Å) to resolve steric effects from the 3,4-dimethylcyclohexyl group .

Advanced: How can structure-activity relationship (SAR) studies be structured to optimize this compound’s efficacy?

- Substituent variation : Synthesize analogs with modified cyclohexyl (e.g., mono-/tri-methyl) or pyrazole (e.g., fluoro, ethyl) groups.

- Pharmacophore mapping : Use QSAR models to correlate substituent electronegativity/logP with bioactivity. Prioritize analogs showing >10-fold activity improvement in preliminary screens .

Advanced: What strategies improve synthesis scalability without compromising purity?

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., amination) to enhance control and yield.

- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce byproducts.

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.